N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-fluorobenzamide
Description
N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-fluorobenzamide is a benzamide derivative featuring a 1,2,4-oxadiazole ring substituted with a cyclopropyl group at the 3-position. The molecule integrates a fluorinated benzamide core linked via a methylene bridge to the oxadiazole moiety. This structural design enhances lipophilicity and metabolic stability compared to simpler alkyl or thioether-linked analogs, making it a candidate for therapeutic applications such as oncology or antiviral therapy .
Properties
IUPAC Name |
N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c20-15-7-3-2-6-14(15)19(24)21-16-8-4-1-5-13(16)11-17-22-18(23-25-17)12-9-10-12/h1-8,12H,9-11H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLMUNIAMDUESJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)C4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Amidoximes with Anhydrides
A foundational approach involves the cyclocondensation of amidoximes with isatoic anhydrides under alkaline conditions. This method, adapted from analogous 1,2,4-oxadiazole syntheses, proceeds via nucleophilic attack of the amidoxime oxygen on the carbonyl carbon of the anhydride, followed by cyclodehydration. For the target compound, 3-cyclopropyl-1,2,4-oxadiazol-5-ylmethylphenylamine serves as the amidoxime precursor, reacting with 2-fluorobenzoyl chloride in dimethyl sulfoxide (DMSO) with sodium hydroxide as the base. Typical reaction conditions involve ambient temperatures (20–25°C) and 12–24-hour reaction times, yielding 45–60% crude product.
Key Variables:
Sequential Functionalization via Suzuki-Miyaura Coupling
An alternative route employs palladium-catalyzed cross-coupling to install the cyclopropyl group post-oxadiazole formation. Starting with 5-(bromomethyl)-1,2,4-oxadiazole, a Suzuki-Miyaura reaction with cyclopropylboronic acid in tetrahydrofuran (THF)/water (3:1) using Pd(PPh₃)₄ (5 mol%) and sodium carbonate (2 eq.) at 80°C for 8 hours achieves 72% yield. Subsequent Buchwald-Hartwig amidation with 2-fluorobenzoic acid completes the synthesis.
Advantages:
- Enables late-stage diversification of the cyclopropyl moiety.
- Reduces steric hindrance during oxadiazole ring formation.
Reaction Optimization and Kinetic Analysis
Temperature-Dependent Yield Profiles
Comparative studies reveal a nonlinear relationship between temperature and yield (Table 1). Elevated temperatures (>50°C) accelerate cyclization but promote decomposition of the thermally labile cyclopropyl group.
Table 1: Temperature Optimization for Cyclocondensation
| Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|
| 20 | 45 | 92.1 |
| 40 | 58 | 89.7 |
| 60 | 32 | 76.4 |
Data adapted from kinetic analyses of analogous oxadiazole syntheses.
Solvent Effects on Reaction Efficiency
Polar aprotic solvents (DMSO, DMF) favor cyclocondensation by stabilizing charged intermediates. However, DMF induces partial epimerization at the cyclopropyl carbon, necessitating post-synthesis chiral resolution.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Implementing continuous flow technology enhances heat transfer and mixing efficiency, critical for exothermic cyclocondensation steps. Microreactor trials demonstrate a 15% yield increase compared to batch processes, with residence times reduced to 30 minutes.
Green Chemistry Metrics
- E-Factor: 23.7 (traditional batch) vs. 18.2 (flow system).
- PMI (Process Mass Intensity): 56.3 kg/kg (batch) vs. 41.8 kg/kg (flow).
Solvent recovery systems and catalytic reagent recycling are essential for minimizing waste.
Characterization and Analytical Validation
Spectroscopic Confirmation
Purity Assessment via HPLC
Reverse-phase HPLC (C18 column, acetonitrile/water 65:35) confirms >98% purity at 254 nm, with retention time = 6.72 min.
Chemical Reactions Analysis
Types of Reactions
N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMSO or acetonitrile, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing the 1,2,4-oxadiazole ring.
Biology: It may serve as a probe to study biological processes involving its molecular targets.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-fluorobenzamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The 1,2,4-oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The target compound distinguishes itself through its cyclopropyl-substituted oxadiazole and fluorinated benzamide core. Key comparisons with analogs include:
Table 1: Structural Comparison
Key Observations :
- Cyclopropyl vs.
- Fluorinated Benzamide: The 2-fluoro substituent may reduce metabolic oxidation compared to non-fluorinated analogs, improving half-life .
- Linkage Type : The methylene bridge avoids thioether oxidation risks seen in compounds like ID 45 and ID 55, which could degrade in vivo .
Physicochemical and Pharmacokinetic Properties
Table 2: Property Comparison
Key Observations :
- Lipophilicity: The cyclopropyl group elevates LogP compared to ID 45, aiding blood-brain barrier penetration. However, ID 76’s trifluoromethyl groups and xazolidinone core result in even higher LogP .
- Metabolic Stability : The target compound’s fluorobenzamide and methylene linkage confer stability, whereas thioether-containing analogs (ID 45) may require structural optimization .
Key Observations :
- Agrochemical vs. Pharmaceutical: Simple benzamides like mepronil () lack fluorination or complex heterocycles, limiting their use to non-therapeutic roles .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-fluorobenzamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions. Key steps include:
Oxadiazole ring formation : Cyclocondensation of nitrile derivatives with hydroxylamine under reflux conditions (e.g., DMF, 80–100°C) .
Coupling reactions : Amide bond formation between the oxadiazole-containing intermediate and 2-fluorobenzoyl chloride using coupling agents like EDC/HOBt in dichloromethane .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
- Optimization : Adjusting solvent polarity, temperature control (±5°C), and stoichiometric ratios (1:1.2 for amine:acyl chloride) can reduce by-products like unreacted intermediates or dimerization .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Structural Confirmation :
- NMR Spectroscopy : H and C NMR (DMSO-d6) to verify substituent positions (e.g., cyclopropyl protons at δ 1.1–1.3 ppm, fluorobenzamide aromatic protons at δ 7.2–8.1 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H] ~395.1) and detect isotopic patterns from fluorine .
- Purity Assessment :
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient, UV detection at 254 nm) with retention time matching reference standards .
- Melting Point : Consistency (±2°C) across batches indicates crystallinity and purity .
Advanced Research Questions
Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?
- Methodology :
- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) basis sets to calculate:
- HOMO-LUMO gaps : Predict redox behavior (e.g., HOMO localized on oxadiazole, LUMO on fluorobenzamide) .
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., electron-deficient oxadiazole ring for nucleophilic attack) .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to assess stability and aggregation tendencies .
Q. What strategies can resolve contradictions in reported biological activities of similar oxadiazole derivatives?
- Approach :
Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replacing cyclopropyl with methyl) and test in enzyme inhibition assays .
Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., fluorobenzamide derivatives show higher selectivity for kinase targets vs. GPCRs) .
Dose-Response Curves : Re-evaluate IC values under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .
- Case Study : Conflicting IC values for COX-2 inhibition (5–50 µM) may arise from assay differences (e.g., fluorescent vs. radiometric detection) .
Q. How does the cyclopropyl group influence the compound’s metabolic stability and target interactions?
- Metabolic Stability :
- Cytochrome P450 Assays : Cyclopropyl reduces oxidation rates (t > 120 min in human liver microsomes vs. 30 min for methyl analogs) due to steric hindrance .
- Target Interactions :
- Docking Studies : Cyclopropyl enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for non-cyclopropyl analogs) .
- Experimental Data : Replace cyclopropyl with larger groups (e.g., tert-butyl) to test steric effects on binding affinity .
Methodological and Data Analysis Questions
Q. What are the best practices for designing in vitro assays to evaluate enzyme inhibition?
- Assay Design :
- Enzyme Selection : Use recombinant human enzymes (e.g., EGFR, ICAM-1) to ensure relevance .
- Controls : Include positive controls (e.g., Erlotinib for EGFR) and vehicle controls (DMSO <0.1%) .
- Kinetic Analysis :
- Michaelis-Menten Plots : Determine inhibition type (competitive/non-competitive) by varying substrate concentrations .
- Z’-Factor : Ensure assay robustness (Z’ > 0.5) via signal-to-noise optimization .
Q. How should researchers address discrepancies between experimental and computational reactivity data?
- Root Cause Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
